Gas-Phase Hydroxyl Radical Reactivity: 1-Bromo-1-chloroethene vs. 1,1-Dichloroethene vs. 1,1-Dibromoethene
The estimated overall OH radical rate constant (k_OH) for 1-bromo-1-chloroethene is 2.8064 × 10⁻¹² cm³·molecule⁻¹·s⁻¹, corresponding to a calculated tropospheric half-life of ~3.8 days (assuming 12-hr daylight, [OH] = 1.5 × 10⁶ cm⁻³) . This value sits between the experimentally measured k_OH of its closest symmetric analogs: 1,1-dichloroethene at 2.41 × 10⁻¹² cm³·molecule⁻¹·s⁻¹ [1] and 1,1-dibromoethene at 3.47 × 10⁻¹² cm³·molecule⁻¹·s⁻¹ . The ~16% higher OH reactivity relative to 1,1-dichloroethene and ~19% lower reactivity relative to 1,1-dibromoethene demonstrate that substitution of a single chlorine by bromine in the 1,1-dihaloethene scaffold does not produce a linear averaging of reactivity; rather, the mixed halogen system exhibits a distinct k_OH value that must be used when modeling environmental persistence or designing controlled-release applications.
| Evidence Dimension | Second-order rate constant for reaction with hydroxyl radical (k_OH) |
|---|---|
| Target Compound Data | k_OH = 2.8064 × 10⁻¹² cm³·molecule⁻¹·s⁻¹ |
| Comparator Or Baseline | 1,1-Dichloroethene: k_OH = 2.41 × 10⁻¹² cm³·molecule⁻¹·s⁻¹ at 300 K; 1,1-Dibromoethene: k_OH = 3.47 × 10⁻¹² cm³·molecule⁻¹·s⁻¹ |
| Quantified Difference | Target k_OH is 1.16× the 1,1-dichloroethene value and 0.81× the 1,1-dibromoethene value |
| Conditions | Target: ACD/Labs Percepta estimation; 1,1-Dichloroethene: flash photolysis/resonance fluorescence in Ar at 4.67×10⁻² bar, 240–400 K [1]; 1,1-Dibromoethene: supplier-reported atmospheric OH rate constant |
Why This Matters
Selection of the correct k_OH value is essential for atmospheric fate modeling, and assuming either symmetric analog rate constant introduces an error of 16–19% in estimated half-life, altering regulatory exposure assessments.
- [1] Zhang, Z., Liu, R., Huie, R. E., & Kurylo, M. J. (1991). A gas-phase reactivity study of OH radicals with 1,1-dichloroethene and cis- and trans-1,2-dichloroethene over the temperature range 240–400 K. Journal of Physical Chemistry, 95, 194–196. View Source
